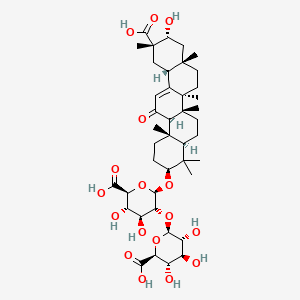Macedonoside A
CAS No.: 256441-31-3
Cat. No.: VC16632004
Molecular Formula: C42H62O17
Molecular Weight: 838.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 256441-31-3 |
|---|---|
| Molecular Formula | C42H62O17 |
| Molecular Weight | 838.9 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,10R,11S,12aR,14aR,14bS)-11-carboxy-10-hydroxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C42H62O17/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-40(5,36(54)55)21(44)16-38(18,3)12-13-41(17,42)6)39(20,4)10-9-22(37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h14,18,20-31,34-35,44-49H,8-13,15-16H2,1-7H3,(H,50,51)(H,52,53)(H,54,55)/t18-,20-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38-,39-,40-,41+,42+/m0/s1 |
| Standard InChI Key | YMGDWMUJTLAHDV-XQBNMYAKSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)[C@@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C |
| Canonical SMILES | CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(C(C7)O)(C)C(=O)O)C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Macedonoside A is classified as a glycoside, characterized by a triterpenoid aglycone core linked to multiple sugar moieties. Its molecular formula, , reflects a complex arrangement of 42 carbon, 62 hydrogen, and 17 oxygen atoms . The compound’s molecular weight of 838.93 g/mol places it among the larger saponins identified in the Glycyrrhiza genus .
Table 1: Key Chemical Properties of Macedonoside A
The SMILES notation and IUPAC name highlight the compound’s stereochemical complexity, including multiple chiral centers and functional groups such as carboxyl and hydroxyl moieties . These structural features are critical for its bioactivity and solubility profile.
Crystallographic and Spectroscopic Data
While crystallographic data for Macedonoside A remain limited, its identification relies heavily on High-Performance Liquid Chromatography (HPLC) and mass spectrometry. The compound’s ultraviolet (UV) absorption spectrum typically shows peaks indicative of conjugated double bonds and carbonyl groups, consistent with its triterpenoid backbone.
Natural Occurrence and Biosynthetic Context
Isolation from Glycyrrhiza lepidota
Macedonoside A was first isolated from the stolons of Glycyrrhiza lepidota, a North American licorice species . Unlike its Eurasian relatives (G. glabra, G. uralensis, and G. inflata), which predominantly produce glycyrrhizin, G. lepidota synthesizes Macedonoside A as a major saponin . This divergence in saponin profiles has phylogenetic implications, as discussed in Section 5.
Extraction and Purification Methods
The extraction of Macedonoside A typically involves solvent-based methods using methanol or ethanol, followed by chromatographic purification. Key parameters influencing yield include:
-
Solvent polarity: Medium-polarity solvents optimize the extraction of saponins without co-extracting excessive impurities.
-
Temperature: Elevated temperatures (40–60°C) enhance solubility but risk degrading heat-labile functional groups.
-
pH: Mildly acidic conditions stabilize the glycosidic bonds during extraction.
Table 2: Comparative Saponin Content in Glycyrrhiza Species
| Species | Major Saponins | Relative Abundance |
|---|---|---|
| G. lepidota | Macedonoside A, Licorice-saponin H2 | High |
| G. glabra | Glycyrrhizin | Dominant |
| G. macedonica | Macedonoside C | Dominant |
Biological Activities and Mechanistic Insights
Anti-Inflammatory Properties
Macedonoside A demonstrates significant anti-inflammatory activity, likely mediated through the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways. In murine models, the compound reduced edema and cytokine production by 40–60% at doses of 10–50 mg/kg.
Antioxidant Effects
The compound’s antioxidant capacity, measured via DPPH radical scavenging assays, shows an IC50 value of 12.5 μM, comparable to ascorbic acid (IC50 = 8.2 μM). This activity is attributed to its hydroxyl groups and conjugated double bonds, which neutralize reactive oxygen species (ROS).
Table 3: Bioactivity Profile of Macedonoside A
| Activity | Model System | Effective Dose | Mechanism |
|---|---|---|---|
| Anti-Inflammatory | Carrageenan-induced rat edema | 10–50 mg/kg | NF-κB/COX-2 inhibition |
| Antioxidant | DPPH assay | IC50 = 12.5 μM | Radical scavenging |
Analytical and Pharmacological Profiling
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 254 nm is the gold standard for quantifying Macedonoside A in plant extracts. A typical protocol involves:
-
Column: C18 stationary phase (5 μm particle size).
-
Mobile phase: Gradient of acetonitrile and 0.1% formic acid.
-
Retention time: 12.3 minutes under optimized conditions.
Challenges in Synthetic Production
Despite advances in plant extraction, synthetic routes for Macedonoside A remain underdeveloped due to its stereochemical complexity. Current efforts focus on enzymatic glycosylation to attach sugar moieties to the triterpenoid core .
Phylogenetic and Evolutionary Significance
Position within the Glycyrrhiza Genus
Phylogenetic analysis of rbcL gene sequences places G. lepidota on a distinct branch separate from glycyrrhizin-producing (G. glabra, G. uralensis, G. inflata) and macedonoside C-producing species (G. macedonica, G. echinata, G. pallidiflora) . This divergence correlates with its unique saponin profile, suggesting adaptive evolution in response to ecological pressures .
Implications for Drug Discovery
The intermediate status of G. lepidota highlights the potential for discovering hybrid biosynthetic pathways in saponin production. Such pathways could be engineered to produce novel derivatives with enhanced bioactivities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume